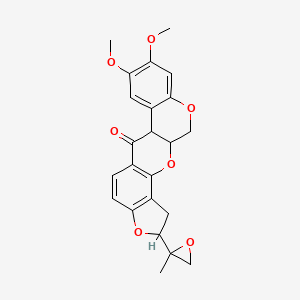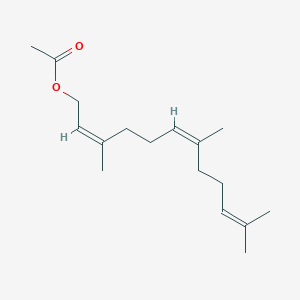![molecular formula C9H5F3N4OS B1225641 N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B1225641.png)
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]nicotinamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of the trifluoromethyl group and the nicotinamide moiety in the structure of this compound contributes to its unique chemical and biological properties.
Méthodes De Préparation
The synthesis of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]nicotinamide typically involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine with nicotinic acid or its derivatives. One common method involves the use of N-ethyl-N′-dimethylaminopropyl carbodiimide (EDC) as a coupling agent and hydroxybenzotriazole (HOBt) to facilitate the reaction and prevent the formation of side products . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.
Analyse Des Réactions Chimiques
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials with unique properties, such as improved stability and reactivity.
Mécanisme D'action
The mechanism of action of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]nicotinamide involves its interaction with specific molecular targets and pathways. The compound has been shown to activate caspases, which are enzymes involved in the process of apoptosis . This activation leads to the programmed cell death of cancer cells, making it a potential anticancer agent. Additionally, the compound may interact with other cellular pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]nicotinamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound also contains the trifluoromethyl group and the 1,3,4-thiadiazole ring, but with a benzamide moiety instead of nicotinamide.
N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-neopentylamine: This derivative has a methyl group instead of the trifluoromethyl group and a neopentylamine moiety.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the nicotinamide moiety, which contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H5F3N4OS |
|---|---|
Poids moléculaire |
274.22 g/mol |
Nom IUPAC |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C9H5F3N4OS/c10-9(11,12)7-15-16-8(18-7)14-6(17)5-2-1-3-13-4-5/h1-4H,(H,14,16,17) |
Clé InChI |
HWBUIQQZXQVJLQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC2=NN=C(S2)C(F)(F)F |
SMILES canonique |
C1=CC(=CN=C1)C(=O)NC2=NN=C(S2)C(F)(F)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(7-methoxy-4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-methyl-N-(4-phenyl-2-thiazolyl)acetamide](/img/structure/B1225558.png)
![methyl 5-chloro-2-methoxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B1225559.png)

![2-(4-Methoxyphenyl)-4-quinolinecarboxylic acid [2-oxo-2-(propan-2-ylamino)ethyl] ester](/img/structure/B1225561.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B1225563.png)
![Benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225564.png)
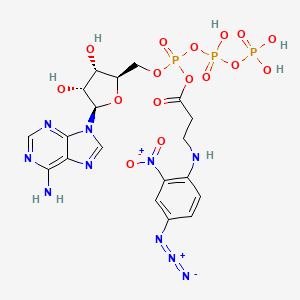
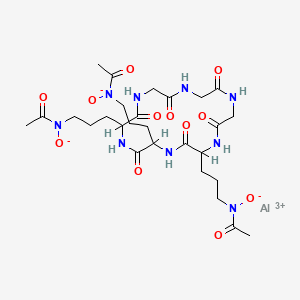
![4-(4-Acetylphenoxy)butanoic acid [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl ester](/img/structure/B1225569.png)
![1-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]ethanone](/img/structure/B1225570.png)
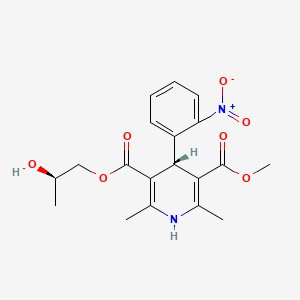
![(7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate](/img/structure/B1225576.png)
